Triethylamine
Triethylamine
Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20°F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned.
Triethylamine, also known as (C2H5)3N or NET3, belongs to the class of organic compounds known as trialkylamines. These are organic compounds containing a trialkylamine group, characterized by exactly three alkyl groups bonded to the amino nitrogen. Triethylamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, triethylamine is primarily located in the cytoplasm. Triethylamine is also a parent compound for other transformation products, including but not limited to, 2-diethylaminoethanol, NTA, and triethanolamine. Triethylamine has an ammoniacal and fishy taste.
Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group.
Triethylamine, also known as (C2H5)3N or NET3, belongs to the class of organic compounds known as trialkylamines. These are organic compounds containing a trialkylamine group, characterized by exactly three alkyl groups bonded to the amino nitrogen. Triethylamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, triethylamine is primarily located in the cytoplasm. Triethylamine is also a parent compound for other transformation products, including but not limited to, 2-diethylaminoethanol, NTA, and triethanolamine. Triethylamine has an ammoniacal and fishy taste.
Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group.
Brand Name:
Vulcanchem
CAS No.:
121-44-8
VCID:
VC0128534
InChI:
InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3
SMILES:
CCN(CC)CC
Molecular Formula:
C6H15N
(C2H5)3N
C6H15N
(C2H5)3N
C6H15N
Molecular Weight:
101.19 g/mol
Triethylamine
CAS No.: 121-44-8
Reference Standards
VCID: VC0128534
Molecular Formula: C6H15N
(C2H5)3N
C6H15N
Molecular Weight: 101.19 g/mol
CAS No. | 121-44-8 |
---|---|
Product Name | Triethylamine |
Molecular Formula | C6H15N (C2H5)3N C6H15N |
Molecular Weight | 101.19 g/mol |
IUPAC Name | N,N-diethylethanamine |
Standard InChI | InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3 |
Standard InChIKey | ZMANZCXQSJIPKH-UHFFFAOYSA-N |
Impurities | ACS Standards: Ammonia: not more than 0.2% by wt of soln; formaldehyde: not more than 0.3% by wt of soln |
SMILES | CCN(CC)CC |
Canonical SMILES | CCN(CC)CC |
Boiling Point | 192.7 °F at 760 mm Hg (NTP, 1992) 89.3 °C 88.8 °C 89 °C 193°F |
Colorform | Colorless liquid |
Density | 0.729 at 68 °F (USCG, 1999) 0.7275 g/cu cm at 20 °C Relative density (water = 1): 0.7 0.724-0.730 0.73 |
Flash Point | 20 °F (NTP, 1992) -15 °C (5 °F) - closed cup 16 °F (-7 °F) (open cup) -17 °C c.c. 20°F |
Melting Point | -174.5 °F (NTP, 1992) -114.7 °C -114.7°C -115 °C -175°F |
Physical Description | Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20°F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned. Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colourless to yellowish liquid; Fishy aroma Colorless liquid with a strong, ammonia-like odor. |
Description | Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20°F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned. Triethylamine, also known as (C2H5)3N or NET3, belongs to the class of organic compounds known as trialkylamines. These are organic compounds containing a trialkylamine group, characterized by exactly three alkyl groups bonded to the amino nitrogen. Triethylamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, triethylamine is primarily located in the cytoplasm. Triethylamine is also a parent compound for other transformation products, including but not limited to, 2-diethylaminoethanol, NTA, and triethanolamine. Triethylamine has an ammoniacal and fishy taste. Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group. |
Related CAS | 10138-93-9 (unspecified phosphate) 1069-58-5 (maleate[1:1]) 2399-73-7 (sulfate[2:1]) 35365-94-7 (phosphate[1:1]) 5204-74-0 (acetate) 54272-29-6 (unspecified sulfate) 554-68-7 (hydrochloride) 636-70-4 (hydrobromide) |
Shelf Life | Stable under recommended storage conditions. Heat /contributes to instability/. |
Solubility | Soluble (NTP, 1992) 0.73 M 68.6 mg/mL at 25 °C In water, 6.86X10+4 mg/L at 25 °C Miscible with water below 18.7 °C Soluble in ethanol, carbon tetrachloride, ethyl ether; very soluble in acetone, benzene, chloroform Soluble in fixed oils, mineral oil, oleic and stearic acids and in hot carnauba and paraffin waxes. 5.5 g/100 g water at 20 °C Miscible with alcohol, ether Solubility in water, g/100ml at 20 °C: 17 (good) Soluble in water Soluble (in ethanol) 2% |
Synonyms | triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |
Vapor Density | 3.48 (NTP, 1992) (Relative to Air) 3.49 (Air = 1) Relative vapor density (air = 1): 3.5 3.48 |
Vapor Pressure | 53.5 mm Hg (NTP, 1992) 57.07 mmHg 57.07 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 7.2 54 mmHg |
PubChem Compound | 8471 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume